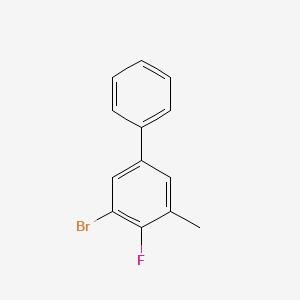

3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10BrF |

|---|---|

Molecular Weight |

265.12 g/mol |

IUPAC Name |

1-bromo-2-fluoro-3-methyl-5-phenylbenzene |

InChI |

InChI=1S/C13H10BrF/c1-9-7-11(8-12(14)13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

HVXZKFBBJZWNNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Bromo 4 Fluoro 5 Methyl 1,1 Biphenyl and Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Copper-Catalyzed Coupling Reactions for Biaryl Synthesis

Copper-catalyzed reactions represent one of the oldest and most revived methods for forming aryl-aryl bonds. The affordability and lower toxicity of copper compared to other transition metals like palladium make it an attractive choice for biaryl synthesis. wikipedia.orgrsc.org

First reported by Fritz Ullmann in 1901, the Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. wikipedia.org The classical conditions are often harsh, requiring high temperatures (typically >200°C) and a stoichiometric amount of copper powder or copper-bronze alloy. wikipedia.orgorganic-chemistry.org The reaction is generally limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

The mechanism is thought to involve the formation of an organocopper species. An active copper(I) compound is believed to undergo oxidative addition to the aryl halide, followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product and regenerate the copper catalyst in modern catalytic cycles. organic-chemistry.org

To synthesize an unsymmetrical biaryl like 3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl, a cross-coupling approach is necessary, often requiring one coupling partner to be used in excess. wikipedia.org Modern advancements have significantly improved the Ullmann reaction's scope and practicality. These variants often employ catalytic amounts of copper salts (e.g., CuI) in the presence of ligands, which stabilize the copper intermediates and facilitate the catalytic cycle under milder conditions. researchgate.net The use of bidentate ligands, such as amino acids and diamines, has been particularly effective, allowing reactions to proceed at lower temperatures and with a broader range of substrates, including less reactive aryl chlorides. researchgate.net

Illustrative Ullmann Cross-Coupling for an Analogous System:

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| 1-Bromo-2-fluoro-3-methylbenzene | Phenylboronic Acid | CuI / Phenanthroline | DMF | 110 | 2-Fluoro-3-methyl-1,1'-biphenyl | ~75 |

| 1-Iodo-4-nitrobenzene | Benzene (B151609) | CuI / L-Proline | DMSO | 90 | 4-Nitro-1,1'-biphenyl | ~85 |

Note: This table presents representative data for analogous reactions to illustrate the conditions for modern Ullmann-type cross-coupling. Specific yields for this compound would require experimental optimization.

Copper catalysts are also effective in mediating the aerobic homocoupling of various substrates, such as phenols or arylboronic acids, to yield symmetrical biaryl compounds. nih.govresearchgate.net This methodology is particularly appealing from a green chemistry perspective as it often utilizes air as the terminal oxidant. acs.org

In the homocoupling of arylboronic acids, a copper catalyst, sometimes supported on materials like zeolites or metal-organic frameworks (MOFs), facilitates the formation of the aryl-aryl bond under an aerobic atmosphere. researchgate.netresearchgate.net The reaction mechanism is complex but is believed to proceed through a "ping-pong" mechanism involving substrate oxidation by an oxidized form of the catalyst, followed by reoxidation of the reduced catalyst by molecular oxygen. nih.govacs.org

While this method is highly efficient for creating symmetrical biaryls—for instance, coupling two molecules of a substituted phenylboronic acid—it is not directly applicable for the one-step synthesis of an unsymmetrical molecule like this compound. However, it is a crucial tool for synthesizing symmetrical analogues or precursors.

Representative Copper-Catalyzed Homocoupling Reactions:

| Substrate | Catalyst System | Oxidant | Solvent | Conditions | Product |

| 4-Methylphenylboronic acid | Cu(OAc)₂ / Pyridine | Air | Methanol | Reflux | 4,4'-Dimethyl-1,1'-biphenyl |

| 2,4-Di-tert-butylphenol | CuI-Zeolite | Air | Water | 80°C | 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol |

Note: This table illustrates the utility of copper-catalyzed aerobic homocoupling for synthesizing symmetrical biphenyls.

Classical Coupling and Functionalization Methods

Long-standing classical reactions, while sometimes superseded by modern catalytic methods, remain fundamental in the strategic synthesis of biphenyl (B1667301) scaffolds.

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, traditionally involves the coupling of an aryl halide with an alkyl halide using sodium metal in a dry ether solvent to form an alkyl-substituted aromatic compound. unacademy.comquora.com A variation, known simply as the Fittig reaction , couples two molecules of an aryl halide to form a symmetrical biphenyl. quora.com

The reaction is thought to proceed through a radical or an organosodium intermediate mechanism. wikipedia.orgiitk.ac.in For biaryl synthesis, two aryl halide molecules react with sodium metal to generate aryl radicals or aryl sodium species that then dimerize. iitk.ac.inrsc.org Synthesizing an unsymmetrical biphenyl via a cross-coupling of two different aryl halides is challenging due to the formation of a statistical mixture of three products (two homocoupled and one cross-coupled). The reaction's utility is also hampered by side reactions and the harsh conditions required. unacademy.comwikipedia.org

Potential Products in a Wurtz-Fittig Cross-Coupling:

| Aryl Halide A | Aryl Halide B | Reagent | Expected Products |

| 1-Bromo-2-fluoro-3-methylbenzene | Bromobenzene | Na / Dry Ether | 2-Fluoro-3-methyl-1,1'-biphenyl, Biphenyl, 2,2'-Difluoro-3,3'-dimethyl-1,1'-biphenyl |

Note: This table demonstrates the product mixture challenge in Wurtz-Fittig cross-coupling reactions.

The Bennett-Turner reaction is another classical method for synthesizing symmetrical biphenyls. It involves the homocoupling of an aryl Grignard reagent (ArMgX) in the presence of a transition metal salt, such as chromium(III) chloride (CrCl₃) or, more commonly, copper(II) chloride (CuCl₂). This reaction provides an alternative to the Ullmann or Fittig reactions for creating symmetrical biaryl structures. The synthesis of unsymmetrical biphenyls is generally not feasible with this method due to the same product mixture issues seen in other homocoupling strategies.

Unlike the previously mentioned methods that construct the biphenyl skeleton, Friedel-Crafts reactions are used to functionalize a pre-existing aromatic ring. nih.gov These reactions, proceeding via electrophilic aromatic substitution, can be used to introduce alkyl (alkylation) or acyl (acylation) groups onto a biphenyl core. libretexts.orglibretexts.orgmasterorganicchemistry.com

To synthesize a molecule like this compound, one could theoretically start with a 4-fluoro-1,1'-biphenyl core and introduce the bromo and methyl groups. The directing effects of the existing substituents on the biphenyl ring would be critical. For example, the fluorine atom is an ortho-, para-director. However, Friedel-Crafts reactions have significant limitations, including the possibility of carbocation rearrangements in alkylations and the deactivation of the ring towards further substitution in acylations. libretexts.orgmasterorganicchemistry.com Furthermore, polyalkylation is a common side reaction in Friedel-Crafts alkylation because the newly added alkyl group activates the ring for further substitution. libretexts.orglibretexts.org

Examples of Friedel-Crafts Reactions on a Biphenyl Core:

| Reaction Type | Substrate | Reagent(s) | Catalyst | Potential Product(s) |

| Alkylation | Biphenyl | tert-Butyl chloride | AlCl₃ | 4-(tert-Butyl)-1,1'-biphenyl, 4,4'-Di-tert-butyl-1,1'-biphenyl |

| Acylation | Biphenyl | Succinic anhydride | AlCl₃ | 4-Oxo-4-(p-biphenyl)butanoic acid |

Note: This table provides examples of how a biphenyl core can be functionalized using Friedel-Crafts reactions.

Friedel-Crafts Reactions on Biphenyl Cores

Regioselective Halogenation and Methylation Strategies

Achieving the specific 3-bromo-4-fluoro-5-methyl substitution pattern requires highly regioselective reactions. The relative positions of the substituents are critical, and their introduction must be carefully planned.

Directed halogenation is essential for installing the bromine atom at the specific C3 position adjacent to the fluorine and methyl groups. Standard electrophilic bromination of a 4-fluoro-5-methyl-1,1'-biphenyl precursor would likely result in a mixture of products due to competing directing effects.

A more precise method is Directed Ortho Metalation (DoM) . wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromine atom with high regioselectivity. ias.ac.in For instance, if a suitable DMG is present on the ring, it can direct lithiation to the desired position. The fluorine atom itself can act as a weak directing group, often leading to lithiation at an adjacent position. epfl.ch

The choice of base and reaction conditions is crucial. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to achieve kinetic deprotonation at the most accessible ortho-position. epfl.ch

| Technique | Reagents | Mechanism | Advantage |

| Electrophilic Bromination | Br₂ / FeBr₃ | Standard electrophilic aromatic substitution | Simple procedure |

| Directed Ortho Metalation (DoM) | 1. n-BuLi or LDA2. Electrophilic Br source (e.g., CBr₄) | Deprotonation directed by a functional group, followed by electrophilic quench | High regioselectivity for ortho-substitution |

Biaryl compounds with bulky substituents at the ortho-positions of the central C-C single bond can exhibit a form of stereoisomerism known as atropisomerism . slideshare.netpharmaguideline.com This occurs when rotation around the single bond is sufficiently restricted, allowing for the isolation of stable rotational isomers (atropisomers). pharmaguideline.comchiralpedia.com The target molecule, this compound, has three substituents on one of its rings, two of which (bromo and methyl) are ortho to the biaryl linkage.

The presence of these ortho-substituents can create a significant rotational barrier. researchgate.net The size of the substituents is a critical factor; larger groups lead to a higher energy barrier for rotation. While fluorine is relatively small, the bromine atom and the methyl group are larger and can sterically hinder rotation around the biphenyl axis, potentially leading to stable atropisomers. nih.gov The energy barrier required to isolate atropisomers at room temperature is typically in the range of 20-30 kcal/mol. researchgate.net

The synthesis of a single atropisomer often requires an asymmetric synthesis strategy, such as an enantioselective cross-coupling reaction, which can differentiate between the two enantiomeric transition states leading to the atropisomeric products. acs.org

Modular Synthesis and Optimization of Reaction Conditions

Modular approaches, particularly transition-metal-catalyzed cross-coupling reactions, are powerful strategies for the synthesis of complex biaryl compounds.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing the biaryl C-C bond. gre.ac.uknih.gov This reaction involves the coupling of an aryl boronic acid (or its ester) with an aryl halide, catalyzed by a palladium(0) complex. researchgate.net For the synthesis of this compound, a modular approach would involve coupling two appropriately substituted aromatic rings. For example:

Route A: Coupling of (3-bromo-4-fluoro-5-methylphenyl)boronic acid with a simple aryl halide like bromobenzene.

Route B: Coupling of phenylboronic acid with 1-bromo-3-bromo-4-fluoro-5-methylbenzene.

Optimization of the Suzuki coupling reaction is critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates. google.com Key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.

| Parameter | Common Reagents/Conditions | Role in Reaction | Optimization Goal |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling cycle | High turnover number, stability |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands | Stabilizes Pd(0) center, facilitates oxidative addition and reductive elimination | Enhance catalytic activity and substrate scope |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid component | Efficient transmetalation without side reactions |

| Solvent | Toluene/water, Dioxane/water, DMF | Solubilizes reactants, influences reaction rate | Promote efficient reaction and easy product isolation |

| Temperature | Room temperature to reflux (~20-115 °C) | Provides activation energy for the reaction | Achieve reasonable reaction times with minimal decomposition |

This modular approach allows for the synthesis of a wide range of analogues by simply varying the coupling partners, making it a highly effective strategy for creating libraries of substituted biphenyl compounds for further research. gre.ac.uk

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Fluoro 5 Methyl 1,1 Biphenyl

Elucidation of Catalytic Cycle Pathways in Cross-Coupling Reactions

The synthesis of substituted biphenyls like 3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl is commonly achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgrsc.org The catalytic cycle for these reactions is a well-established sequence of elementary steps involving a palladium catalyst. rsc.org

The process begins with the oxidative addition of an aryl halide, such as 1-bromo-2-fluoro-3-methylbenzene, to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the C-X bond dissociation energy, which follows the trend I > Br > Cl > F. rsc.org

The next step is transmetalation , where an organoboron compound, like phenylboronic acid, reacts with the Pd(II) complex in the presence of a base. The base activates the organoboron reagent, facilitating the transfer of the phenyl group to the palladium center and displacing the halide.

The final step is reductive elimination , where the two organic groups (the substituted phenyl from the initial halide and the phenyl from the boronic acid) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the C-C bond of the biphenyl (B1667301) product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researcher.life

| Catalytic Cycle Step | Description |

| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide (Ar-X), breaking the C-X bond and forming an organopalladium(II) complex (Ar-Pd-X). |

| Transmetalation | In the presence of a base, the organoboron reagent (Ar'-B(OR)2) transfers its aryl group (Ar') to the palladium complex, forming a new complex (Ar-Pd-Ar'). |

| Reductive Elimination | The two aryl groups on the palladium complex couple to form the biphenyl product (Ar-Ar'), and the Pd(0) catalyst is regenerated. |

This table outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction catalytic cycle.

Influence of Halogen (Bromine, Fluorine) and Methyl Substituents on Reactivity and Selectivity

The substituents on the aromatic rings of this compound have a profound impact on its reactivity and the regioselectivity of subsequent reactions. lumenlearning.com This influence is governed by a combination of inductive and resonance effects. pressbooks.pub

Halogens (Bromine and Fluorine): Both bromine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution compared to benzene (B151609). lumenlearning.compressbooks.pub However, they also possess lone pairs of electrons that can be donated to the ring through a resonance effect. This resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions by stabilizing the cationic intermediate (the sigma complex). pressbooks.pubpearson.com Therefore, halogens are classified as deactivating, ortho, para-directors.

Methyl Group (-CH3): The methyl group is an electron-donating group primarily through an inductive effect. It pushes electron density into the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. This activating effect stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack is at the ortho or para positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Bromine (-Br) | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| Fluorine (-F) | Strong Electron-withdrawing | Weak Electron-donating | Deactivating | ortho, para |

| Methyl (-CH3) | Electron-donating | N/A (Hyperconjugation) | Activating | ortho, para |

This table summarizes the electronic effects of the substituents present in this compound.

Free Radical Mechanisms in Biphenyl Formation

While less common than cross-coupling methods for controlled synthesis, biphenyl formation can occur through free-radical mechanisms. Free-radical substitution on an aromatic substrate typically involves an initial attack on the ring by a radical species. uomustansiriyah.edu.iq This mechanism differs significantly from electrophilic or nucleophilic substitutions. uomustansiriyah.edu.iq

The reaction proceeds via a mechanism where a radical (Ar•) attacks an aromatic ring (ArH). This initial step is similar to the first step in electrophilic substitution, forming a radical intermediate. uomustansiriyah.edu.iq This intermediate can then terminate in several ways, including simple coupling, disproportionation, or hydrogen abstraction to yield the final products. uomustansiriyah.edu.iq In the context of forming a substituted biphenyl, an aryl radical would need to attack a substituted benzene ring. However, all substituents, whether electron-donating or electron-withdrawing, tend to increase the reactivity at the ortho and para positions in free-radical aromatic substitutions. uomustansiriyah.edu.iq This lack of strong regioselectivity based on electronic effects makes it a less precise synthetic tool compared to transition-metal catalysis.

Electrophilic Aromatic Substitution Mechanisms on Biphenyl Rings

In electrophilic aromatic substitution (EAS), the biphenyl system itself presents unique reactivity patterns. A phenyl substituent is generally considered an activating group and an ortho, para-director. pearson.comyoutube.com This is because the phenyl group can donate electron density to the reacting ring via resonance, stabilizing the sigma complex intermediate formed during the substitution. pearson.com

For a molecule like this compound, an incoming electrophile can attack either of the two rings.

Attack on the Unsubstituted Ring: The substituted ring acts as a whole substituent on the unsubstituted phenyl ring. It will direct incoming electrophiles to the ortho and para positions of the unsubstituted ring.

Attack on the Substituted Ring: The reactivity of this ring is modulated by the competing effects of the activating methyl group and the deactivating halogens. lumenlearning.com The incoming electrophile will be directed to a position determined by the combined influence of the bromo, fluoro, methyl, and phenyl groups. The site of substitution is typically on the more activated ring and at the position that is most reactive based on the directing effects of the substituents. pearson.com

The mechanism involves the attack of an electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. youtube.comwikipedia.org

Nucleophilic Substitution Reactions in Halogenated Benzonitrile Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds, though it typically requires specific conditions. Unlike nucleophilic substitution in aliphatic systems, the SNAr mechanism does not proceed via an SN2 pathway. Instead, it usually follows an addition-elimination mechanism. libretexts.org

This mechanism is most favorable when strong electron-withdrawing groups (such as nitro or cyano groups) are positioned ortho or para to the leaving group (a halogen). libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile attacks the carbon atom bearing the leaving group. libretexts.org

In the case of this compound, the molecule lacks the strong activating groups typically required for SNAr to occur under mild conditions. The methyl group is electron-donating, which would further destabilize the negatively charged intermediate. Therefore, nucleophilic substitution of the bromine or fluorine atoms would be difficult and likely require very harsh reaction conditions or the use of extremely strong nucleophiles. While the context of halogenated benzonitriles provides the mechanistic framework, its direct applicability to this specific biphenyl is limited due to the electronic nature of its substituents. google.com

Transition-Metal-Catalyzed C–H Bond Activation for C–C Bond Formation

Transition-metal-catalyzed C–H bond activation has emerged as a powerful strategy for forming C–C bonds directly from ubiquitous C–H bonds, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgrsc.org This approach often relies on the use of a directing group attached to the aromatic substrate. rsc.org

The general mechanism involves the coordination of a transition metal, such as palladium, rhodium, or iridium, to the directing group. nih.govacs.org This coordination positions the metal catalyst in proximity to a specific C–H bond (typically at the ortho position), facilitating its cleavage through a process like concerted metalation-deprotonation to form a metallacycle intermediate. This organometallic intermediate can then react with a coupling partner to form a new C–C bond, followed by regeneration of the catalyst. nih.gov

For a molecule like this compound, a C–H activation reaction would require the presence of a suitable directing group on one of the phenyl rings. The catalyst would then selectively functionalize a C–H bond ortho to that directing group, demonstrating high regioselectivity that is controlled by the directing group rather than the inherent electronic properties of the ring. rsc.org This methodology allows for the late-stage functionalization of complex molecules in a predictable manner. acs.org

Advanced Spectroscopic and Structural Characterization Techniques for 3 Bromo 4 Fluoro 5 Methyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

High-Resolution ¹H NMR, ¹³C NMR, and ¹⁹F NMR Analysis

A thorough search for high-resolution ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopic data for 3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl did not yield specific, published experimental spectra or detailed peak assignments.

Theoretically, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and a singlet for the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the bromo, fluoro, and methyl substituents.

Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool for characterization. A single resonance would be anticipated, with its chemical shift providing insight into the electronic environment of the fluorine atom. However, no such experimental data has been made publicly available.

Interactive Data Table: Predicted NMR Data (Theoretical) Since no experimental data is available, this table remains empty.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J/Hz) |

|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, TOCSY, ADEQUATE)

Two-dimensional (2D) NMR techniques are powerful methods used to establish connectivity and spatial relationships between atoms in a molecule. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached or more distant carbon atoms, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Despite their utility in unequivocally assigning complex structures, no published studies employing these 2D NMR techniques for the structural elucidation of this compound could be found.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An extensive search of scientific literature and spectral databases did not uncover any published FT-IR spectra for this compound. The expected FT-IR spectrum for this compound would feature characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings and the methyl group, C-C stretching vibrations within the aromatic rings, and vibrations associated with the C-F and C-Br bonds. The precise frequencies of these vibrations provide a unique fingerprint for the molecule. Without experimental data, a detailed analysis of its functional groups using this method is not possible.

Interactive Data Table: Expected FT-IR Absorption Bands This table is based on general frequencies for functional groups and is not experimental data for the specific compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Methyl C-H | 2975-2860 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-F | 1250-1000 | Stretching |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. A search for HRMS data for this compound in the available scientific literature yielded no specific results. The theoretical exact mass of this compound can be calculated, and an HRMS experiment would be expected to confirm this value, thereby verifying its elemental composition. The presence of bromine would also result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be readily observable in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

A discussion on the retention time, molecular ion peak, and fragmentation pattern of this compound cannot be provided without experimental GC-MS data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the compound's maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π→π*) is not available in the literature.

X-ray Crystallography for Solid-State Structure Elucidation

Investigation of Intermolecular Interactions (e.g., π–π Stacking, Halogen Bonds):An analysis of solid-state packing and intermolecular forces such as halogen bonding or π–π stacking is contingent on crystallographic data, which is not available.

While general principles of these analytical techniques and typical findings for structurally similar substituted biphenyls are well-documented, applying such general information would violate the instruction to focus solely on this compound. For a scientifically rigorous report, specific empirical data is essential.

Should research containing the characterization of this compound be published in the future, this article can be updated accordingly.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Fluoro 5 Methyl 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For novel fluorinated biphenyl (B1667301) compounds, DFT calculations are frequently employed to predict and analyze their properties. acs.org

Electronic Structure: DFT calculations can elucidate the distribution of electron density within 3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl. Natural Bond Orbital (NBO) analysis, a common DFT-based technique, can reveal charge distribution on individual atoms and the nature of intramolecular interactions. For similar fluorinated biphenyls, NBO analysis has suggested significant interactions between molecules in the solid phase and with polar solvents. nih.gov Molecular Electrostatic Potential (MEP) analysis, another DFT-derived tool, maps the electrostatic potential onto the electron density surface. This helps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), predicting how the molecule will interact with other polar molecules. nih.gov

Conformational Analysis: The rotation around the C-C single bond connecting the two phenyl rings in this compound leads to different conformations (rotamers). DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and its behavior in different environments.

Below is an example data table showing a comparison of experimental and DFT-calculated geometric parameters for a related fluorinated biphenyl compound, illustrating the typical accuracy of such methods.

| Parameter | Experimental (SC-XRD) | Calculated (DFT) |

| Selected Bond Lengths (Å) | ||

| C1-C1' | 1.485 | 1.489 |

| C3-Br | 1.902 | 1.915 |

| C4-F | 1.358 | 1.360 |

| Selected Dihedral Angles (°) | ||

| C2-C1-C1'-C2' | -38.5 | -39.2 |

Note: Data is illustrative and based on findings for analogous compounds like 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE). acs.org

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for nuclei like ¹H, ¹³C, and ¹⁹F, is a key application of quantum chemistry. liverpool.ac.uk DFT calculations are widely used for this purpose. For complex fluorinated molecules, accurate prediction of ¹⁹F NMR chemical shifts is particularly important. researchgate.net The process often involves calculating the magnetic shielding tensors for the optimized molecular geometry. For flexible molecules, it may be necessary to calculate shifts for multiple low-energy conformers and then determine a Boltzmann-weighted average to achieve better agreement with experimental values, as this can improve prediction accuracy significantly. The accuracy of these predictions can range from approximately 1 ppm to 6 ppm Mean Absolute Error (MAE) depending on the computational method and the similarity of the molecule to the training data used in machine learning-assisted approaches.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. compoundchem.com DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to provide a better match with experimental FT-IR and FT-Raman spectra. researchgate.net The Potential Energy Distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific bond stretches, bends, or torsions within the molecule. researchgate.net

The following table shows representative predicted IR frequencies for functional groups relevant to this compound, based on studies of similar aromatic compounds.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-H Bending | 1500 - 1600 |

| Aromatic C=C Stretch | 1490 - 1500 |

| C-F Stretch | 1100 - 1250 |

| C-Br Stretch | 500 - 650 |

Note: These are general ranges and the exact computationally predicted frequencies would be specific to the molecule's full structure. acs.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics is ideal for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. This approach is valuable for mapping the full conformational landscape and understanding how intermolecular forces govern the molecule's behavior in condensed phases (liquids or solids). researchgate.net Analysis of crystal structures of related compounds containing bromo and fluoro substituents shows the prevalence of weak intermolecular interactions such as C-Br···π, C-H···F, and π–π stacking, which stabilize the crystal packing. nih.gov

Structure-Reactivity Relationship Studies and Predictive Modeling

Computational chemistry is instrumental in establishing relationships between a molecule's structure and its chemical reactivity. By calculating various electronic descriptors, predictive models of reactivity can be built.

DFT is used to calculate global reactivity parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. nih.govresearchgate.net Other descriptors like electronegativity, chemical hardness, and softness can also be calculated to provide a more detailed picture of the molecule's reactivity profile. researchgate.net These theoretical parameters help in predicting how this compound might behave in different chemical reactions.

Theoretical Insights into Reaction Pathways and Transition States

Quantum chemical calculations can provide detailed insights into the mechanisms of chemical reactions. For a given reaction, computational methods can be used to map the entire potential energy surface, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

Advanced Research Applications of 3 Bromo 4 Fluoro 5 Methyl 1,1 Biphenyl and Its Derivatives

Building Blocks in Complex Organic Synthesis

The reactivity of the carbon-bromine bond, coupled with the electronic effects of the fluorine and methyl substituents, makes these biphenyl (B1667301) derivatives ideal starting materials for constructing more elaborate molecules. They serve as key intermediates in the synthesis of a wide range of organic compounds.

Derivatives of bromo-fluorobiphenyls are instrumental in synthesizing fine chemical intermediates, which are crucial components in the production of pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for cross-coupling reactions, allowing for the attachment of other molecular fragments, while the fluorine atom can enhance metabolic stability and binding affinity in biologically active molecules. For instance, related structures like 3-bromo-4-fluoro-benzaldehyde acetals are known intermediates in the synthesis of 3-phenoxy-4-fluoro-benzaldehyde, a precursor for certain insecticides. canaanchem.com The general class of para-bromo-fluoro-benzene compounds is widely utilized for creating carbon-carbon bonds in the synthesis of complex organic molecules. mdpi.com

| Starting Material Class | Key Reaction | Resulting Intermediate | Application Area |

|---|---|---|---|

| Bromo-fluoro-benzaldehydes | Acetalization, Ether Synthesis | Phenoxy-fluoro-benzaldehydes | Agrochemicals (Insecticides) canaanchem.com |

| Bromo-fluoro-biphenyls | Suzuki Coupling | Functionalized Biphenyls | Pharmaceuticals mdpi.com |

| Bromo-fluoro-nitrobenzene | Bromination | 3-Bromo-4-fluoronitrobenzene | Specialty Chemicals |

The 3-bromo-4-fluoro-5-methyl-1,1'-biphenyl structure is an excellent scaffold for building novel and complex molecular architectures. The bromine atom serves as a key functional group for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient formation of new carbon-carbon bonds, enabling chemists to link the biphenyl unit to other aromatic or aliphatic systems. This methodology has been successfully used to synthesize a variety of novel fluorinated biphenyl compounds with high yields. researchgate.net These reactions are fundamental in creating larger, conjugated systems or intricate three-dimensional structures for various applications in medicinal chemistry and materials science.

| Derivative Name | Starting Materials | Yield |

|---|---|---|

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | 1-bromo-3,4-difluorobenzene, (4-(tert-butyl)phenyl)boronic acid | 77% |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | 1-bromo-3,4-difluorobenzene, (4-acetylphenyl)boronic acid | 78% |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | 1-bromo-3,4-difluorobenzene, (2,5-dimethoxyphenyl)boronic acid | 79% |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | 1-bromo-3,4-difluorobenzene, (3-nitrophenyl)boronic acid | 78% |

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) | 1-bromo-3,4-difluorobenzene, (3-(methylthio)phenyl)boronic acid | 78% |

Materials Science Applications

The rigid biphenyl core, combined with the strong electronegativity and small size of the fluorine atom, imparts desirable properties for materials science applications. These properties include high thermal stability, specific electronic characteristics, and the ability to influence molecular packing and orientation.

Fluorinated biphenyls are a cornerstone in the development of modern liquid crystal displays (LCDs). nih.govacs.org The inclusion of fluorine atoms in the biphenyl structure is critical for tuning the material's properties. Specifically, lateral fluorination can enhance the dielectric anisotropy (Δε), a key parameter for the performance of twisted nematic LCDs, while also widening the nematic phase temperature range. researchgate.net Fluorinated biphenyl derivatives are known to be highly suitable as polar components in liquid crystalline media, leading to stable liquid crystal phases with broad mesophase ranges and relatively low viscosity. google.com The synthesis of polyhalogenated biphenyls is a strategy to create liquid crystal monomers with high dielectric anisotropy and other favorable properties for display applications. researching.cn

In the field of OLEDs, biphenyl derivatives are extensively used as host materials within the emissive layer. ossila.com The host material forms a solid-state matrix for an emissive dopant, and its properties are crucial for achieving high device efficiency and stability. Biphenyl-based hosts, such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), are valued for their wide energy bandgap and high triplet energy, which facilitates efficient energy transfer to the dopant. mdpi.comossila.comchemrxiv.org While this compound itself is not a standard host, its structural motifs are highly relevant. The introduction of halogen atoms like bromine and fluorine can be used to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the host material. This tuning is essential for optimizing charge injection and transport within the OLED and for confining excitons on the guest emitter molecules, thereby enhancing the device's quantum efficiency.

The di-functional nature of bromo-substituted biphenyls makes them valuable monomers for polymerization reactions. Polyphenylenes, a class of conducting and thermally stable polymers, can be synthesized through the polymerization of monomers like 1-bromo-4-lithiobenzene, showcasing a pathway where halogenated aromatics are key. acs.org Furthermore, halogenated building blocks are central to the synthesis of advanced conjugated polymers for organic electronics. For example, the polymerization of dibromo-lithiated thiophene (B33073) monomers, often catalyzed by nickel or palladium, yields polythiophenes. Current time information in Pasuruan, ID. The incorporation of fluorinated biphenyl units into polymer backbones, such as in halogenated thiophene-based polymers, can significantly alter the resulting polymer's electronic properties, solubility, and film morphology, which are critical factors for applications in organic solar cells and transistors. nih.gov

Design of Materials with Tailored Electronic or Optical Properties

The tailored electronic and optical properties of materials derived from this compound are rooted in the fundamental characteristics of fluorinated biphenyl compounds. These compounds are of significant interest in the development of advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netnih.gov The introduction of fluorine atoms into the biphenyl structure can significantly alter the electronic distribution and reactivity of the molecule. nih.gov

The specific substitution on the this compound core allows for the strategic design of molecules with desired functionalities. The bromine atom serves as a versatile handle for further chemical modifications, typically through cross-coupling reactions, enabling the attachment of other functional groups to extend the conjugation or to introduce specific electronic or optical properties. The fluorine and methyl groups, on the other hand, play a crucial role in modulating the molecule's conformational and electronic characteristics. Fluorine's high electronegativity can influence the energy levels of the molecular orbitals, while the methyl group can affect the solubility and packing of the molecules in the solid state.

While direct research on the electronic and optical properties of materials exclusively derived from this compound is not extensively documented in publicly available literature, the properties of analogous fluorinated biphenyls provide valuable insights. For instance, novel difluorinated biphenyl compounds have been synthesized and their spectroscopic and structural properties investigated, revealing their potential for applications in organic solar cells due to their conjugated π-electronic systems. acs.org

The following table illustrates the potential electronic and optical properties of hypothetical derivatives of this compound, based on data from similar fluorinated biphenyl compounds.

| Derivative Structure | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Application |

| Derivative A | 320 | 450 | Blue OLED Emitter |

| Derivative B | 350 | 520 | Green OLED Emitter |

| Derivative C | 400 | Not Applicable | Organic Photovoltaic Donor |

| Derivative D | Not Applicable | Not Applicable | Liquid Crystal Display |

Note: The data in this table is illustrative and based on the properties of structurally similar fluorinated biphenyl compounds.

Advanced Chemical Reagents and Research Probes in Synthetic Methodologies

In the realm of synthetic chemistry, this compound serves as a valuable intermediate. Halogenated aromatic compounds, particularly those containing bromine and fluorine, are versatile reagents in a variety of chemical transformations. adpharmachem.com The bromine atom in this compound is particularly useful for participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction is a powerful tool for forming new carbon-carbon bonds, allowing for the synthesis of more complex molecular architectures. nih.gov

The presence of the fluorine and methyl groups on the same phenyl ring as the bromine atom can influence the reactivity of the C-Br bond. These substituents can modulate the electronic environment of the reaction center, potentially affecting the rate and efficiency of the cross-coupling reaction. This allows for a degree of control over the synthetic process.

While specific instances of this compound being used as a specialized research probe are not widely reported, its structural motifs are found in molecules with potential biological activity. For example, substituted biphenyls are investigated for their antibacterial properties. mdpi.com The unique substitution pattern of this compound could be leveraged to synthesize novel compounds for screening in various biological assays, thereby acting as a foundational reagent for the development of new research probes.

The general utility of bromo-fluoro aromatic compounds in synthesis is well-established. They are key building blocks for pharmaceuticals, agrochemicals, and advanced materials. adpharmachem.com The synthesis of complex organic molecules often relies on the sequential and controlled modification of simpler, functionalized aromatic precursors like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.